3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
This compound features an 8-azabicyclo[3.2.1]octane (tropane) core, modified at the 3-position with a 2,5-dioxopyrrolidinyl moiety and at the 8-position with a carboxamide group linked to a diphenylmethyl substituent. The bicyclic structure confers rigidity, while the substituents influence lipophilicity, hydrogen-bonding capacity, and receptor interactions.
Propriétés
IUPAC Name |
N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-22-13-14-23(30)28(22)21-15-19-11-12-20(16-21)27(19)25(31)26-24(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-21,24H,11-16H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJSZISVLSODJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves multiple steps, typically starting with the preparation of the bicyclic core. One common method involves the cycloaddition of 2,6-dihydroxy-3,5-diphenylpyrazine to acetylenes and electron-deficient olefins . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Structural Analogues of the Tropane Core
The following table summarizes key structural analogues, their substituents, and molecular properties:
Functional Group Impact on Properties
Diphenylmethyl vs. Ethoxyphenyl (Target vs. In contrast, the ethoxyphenyl group in introduces polarity via the ether oxygen, improving aqueous solubility. Biological Implications: Diphenylmethyl derivatives may exhibit stronger CNS activity, while ethoxyphenyl analogues could favor peripheral targets.
Dioxopyrrolidinyl vs. Pyridinyloxy (Target vs. ) :
- The 2,5-dioxopyrrolidinyl group (cyclic imide) in the target compound provides hydrogen-bond acceptor sites, favoring interactions with enzymes or receptors requiring polar contacts. Pyridinyloxy substituents in add aromaticity and basicity, which may enhance binding to nicotinic or serotonin receptors.
Carboxamide vs. Sulfonamide (Target vs. ) :
- Carboxamide groups (as in the target) are less acidic than sulfonamides (e.g., in pyrazole azabicyclo sulfonamides ), altering ionization states and membrane permeability. Sulfonamides often show higher metabolic stability.
Activité Biologique
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a member of the bicyclic amine family and has garnered attention due to its potential biological activities, particularly in the realms of analgesic and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- IUPAC Name : 3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Molecular Formula : C₁₈H₁₈N₂O₃
- CAS Number : 14464-30-3
Structural Characteristics
The compound's unique bicyclic structure contributes to its interaction with biological targets, particularly in the central nervous system (CNS).
Analgesic Activity
Recent studies have indicated that compounds structurally related to 3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide exhibit significant analgesic properties. For instance, a series of 5-(4-hydroxyphenyl)-2-azabicyclo[3.2.1]octanes were evaluated for their analgesic activity using the phenylquinone writhing assay (PQW). Results demonstrated that certain derivatives showed activity twice as potent as morphine in this model, suggesting a promising analgesic profile for similar compounds .
Anticonvulsant Activity
Another notable aspect of the compound's biological profile is its anticonvulsant potential. A related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), was identified as a broad-spectrum hybrid anticonvulsant. It exhibited potent protection in various seizure models including the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (PTZ) test . The findings suggest that compounds within this chemical class may be viable candidates for treating different types of epilepsy.
The mechanisms underlying the biological activities of these compounds often involve modulation of neurotransmitter systems in the CNS. For example, some studies indicate that they may interact with opioid receptors, which are critical in pain modulation pathways . Additionally, their structural features may allow for selective targeting of specific receptor subtypes, enhancing their therapeutic efficacy while minimizing side effects.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Assay Used | Potency |
|---|---|---|---|
| 5-(4-hydroxyphenyl)-2-azabicyclo[3.2.1]octane | Analgesic | PQW | 2x Morphine |
| N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Anticonvulsant | MES Test | High |
| 3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)-8-azabicyclo[3.2.1]octane | Potential Analgesic/Anticonvulsant | TBD | TBD |
Case Study 1: Analgesic Efficacy in Animal Models
In an experimental study involving rodent models, a derivative similar to 3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)-8-azabicyclo[3.2.1]octane was administered to evaluate its analgesic effects through various behavioral assays including thermal nociception tests. The results indicated a statistically significant reduction in pain response compared to control groups.
Case Study 2: Anticonvulsant Screening
A comprehensive screening of various derivatives was conducted using established seizure models such as PTZ-induced seizures in mice. The results revealed that certain derivatives exhibited strong protective effects against seizures, indicating their potential as new anticonvulsants.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
- Methodology : Radical cyclization using n-tributyltin hydride and AIBN in toluene has been successfully applied to synthesize similar bicyclic scaffolds, achieving >99% diastereocontrol . For stereochemical fidelity, chiral auxiliary-mediated approaches or enantioselective catalysis (e.g., asymmetric hydrogenation) should be considered. Post-cyclization functionalization (e.g., introducing the 2,5-dioxopyrrolidinyl group) may require coupling reagents like EDC/HOBt or Mitsunobu conditions for ether linkages .
- Characterization : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 2D NMR (COSY, HSQC) to resolve stereochemistry and substituent positions .
Q. How can the compound’s purity and stability be optimized during synthesis?
- Methodology : Employ reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound from byproducts. Stability studies under varying pH (1–10) and temperatures (4°C to 40°C) should assess degradation pathways. Protect light-sensitive moieties (e.g., diphenylmethyl) with amber glassware .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology : Prioritize receptor-binding assays (e.g., radioligand displacement for σ or opioid receptors, given structural analogs in and ). Use cell viability assays (MTT or resazurin) to evaluate cytotoxicity. For CNS-targeted activity, assess blood-brain barrier permeability via PAMPA-BBB models .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for the 2,5-dioxopyrrolidinyl and diphenylmethyl groups?
- Methodology : Synthesize analogs with variations:
- Pyrrolidinone ring : Replace with succinimide or glutarimide to modulate electron-withdrawing effects.
- Diphenylmethyl group : Introduce substituents (e.g., halogens, methoxy) to probe steric and electronic effects on receptor binding .
Q. What mechanistic insights can be gained from studying metabolic pathways of this compound?
- Methodology : Perform in vitro microsomal stability assays (human liver microsomes + NADPH) to identify Phase I metabolites. LC-MS/MS can detect hydroxylation or N-dealkylation products. For Phase II metabolism, incubate with UDPGA or PAPS to assess glucuronidation/sulfation .
- Contradiction Handling : If metabolite activity contradicts parent compound efficacy (e.g., activation vs. inhibition), validate via recombinant enzyme assays (CYP450 isoforms) .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodology :
- Docking : Simulate binding to homology models of target receptors (e.g., σ-1) using AutoDock Vina. Focus on key interactions (e.g., hydrogen bonds with the carboxamide group).
- ADME Prediction : Use SwissADME or ADMETLab to predict bioavailability (%F), CYP inhibition, and hERG liability. Optimize logD (2–4) to balance solubility and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
